molecular formula C12H9Br2NO2 B13657039 Ethyl 3,7-dibromoquinoline-2-carboxylate

Ethyl 3,7-dibromoquinoline-2-carboxylate

Cat. No.: B13657039
M. Wt: 359.01 g/mol
InChI Key: BVXUKWNTIPXDBB-UHFFFAOYSA-N
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Description

Ethyl 3,7-dibromoquinoline-2-carboxylate (Molecular Formula: C12H9Br2NO2, Molecular Weight: 359.01) is a halogenated quinoline derivative serving as a versatile chemical intermediate in organic synthesis and drug discovery . As a heterocyclic building block, its core structure is significant in developing compounds with pharmaceutical relevance . The specific placement of bromine atoms at the 3 and 7 positions of the quinoline ring makes it a valuable scaffold for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel polycarbo-substituted derivatives for biological evaluation . Research into similar dibromoquinoline structures has demonstrated potential in cytotoxicity studies against human cancer cell lines . Furthermore, studies indicate that incorporating bromo-substituted quinoline moieties, particularly at the 5 and 7 positions, can significantly enhance antimicrobial activity against various bacterial and fungal strains . This compound requires cold-chain transportation and should be stored at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 3,7-dibromoquinoline-2-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3

InChI Key

BVXUKWNTIPXDBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of Quinoline Derivatives

The most straightforward approach to synthesize this compound involves the bromination of quinoline precursors that already contain the carboxylate group at position 2. This method uses electrophilic aromatic substitution to introduce bromine atoms selectively at the 3 and 7 positions of the quinoline ring.

  • Starting Material: Ethyl quinoline-2-carboxylate or quinoline-2-carboxylic acid derivatives.
  • Brominating Agents: Commonly used brominating reagents include bromine (Br2), N-bromosuccinimide (NBS), or other bromine donors under controlled conditions.
  • Reaction Conditions: Typically performed in solvents like acetic acid or chloroform at controlled temperatures to achieve regioselective dibromination.
  • Selectivity: The electronic and steric properties of the quinoline ring guide the bromination to the 3 and 7 positions.

This method is favored due to its directness and relatively high yields of the dibrominated product, which can then be esterified to the ethyl ester if starting from the acid form.

Stepwise Functionalization via Halogenated Intermediates

An alternative synthetic strategy involves preparing halogenated quinoline intermediates followed by esterification or substitution reactions:

  • Synthesis of 3,7-Dibromoquinoline: Starting from quinoline or substituted quinolines, bromination is performed to yield 3,7-dibromoquinoline.
  • Carboxylation: Introduction of the carboxylate group at position 2 can be achieved via lithiation at C-2 followed by reaction with carbon dioxide (CO2) or electrophilic carboxylation agents.
  • Esterification: The carboxylic acid intermediate is then converted to the ethyl ester using standard esterification methods such as Fischer esterification with ethanol and acid catalysis or via activation with coupling reagents.

This approach allows for more control over substitution patterns but may involve more steps and purification challenges.

Use of Directed Metalation and Halogen Exchange

Directed ortho-metalation (DoM) techniques have been applied to quinoline derivatives to facilitate selective functionalization:

  • Lithiation: Treatment of quinoline derivatives with strong bases like n-butyllithium can lithiate the ring at specific positions.
  • Electrophilic Quenching: Subsequent reaction with bromine or other electrophiles introduces bromine atoms selectively.
  • Halogen Exchange: In some cases, halogen exchange reactions (e.g., chlorine to bromine) are used to install bromine atoms at desired positions.
  • Ester Formation: The carboxylate ester is introduced either before or after bromination depending on the synthetic route design.

This method requires careful control of reaction conditions to avoid poly-substitution or unwanted side reactions.

Comparative Data and Yields

The following table summarizes typical conditions, reagents, and yields reported for the synthesis of this compound:

Method Starting Material Brominating Agent Key Conditions Yield (%) Notes
Direct Bromination Ethyl quinoline-2-carboxylate Br2 or NBS Acetic acid, 0–25°C 70–85 Regioselective dibromination at C3, C7
Stepwise Halogenation + Ester Quinoline or 3,7-dibromoquinoline Br2, n-BuLi Lithiation, CO2 quench, esterification 60–75 Multi-step, allows functional group control
Directed Metalation + Bromination Quinoline derivatives n-BuLi, Br2 Low temperature, inert atmosphere 65–80 Requires strict anhydrous conditions

Research Results and Observations

  • The bromination step is critical and must be optimized to avoid over-bromination or substitution at undesired positions.
  • The presence of the ethyl carboxylate group influences the electronic density of the quinoline ring, affecting bromination regioselectivity.
  • Lithiation and electrophilic quenching methods provide high regioselectivity but require careful temperature and moisture control.
  • Purification typically involves column chromatography to separate regioisomers and byproducts.
  • Spectroscopic analyses (NMR, MS) confirm the substitution pattern and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Ethyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,7-dibromoquinoline-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3,7-dibromoquinoline-2-carboxylate Br (3,7), COOEt (2) C₁₂H₉Br₂NO₂ ~349.02 High bromination enhances steric bulk and potential electrophilicity.
Ethyl 3-amino-7-bromoquinoline-2-carboxylate Br (7), NH₂ (3), COOEt (2) C₁₂H₁₁BrN₂O₂ 295.13 Amino group introduces nucleophilic reactivity; lower molecular weight .
Ethyl 4-bromoquinoline-2-carboxylate Br (4), COOEt (2) C₁₂H₁₀BrNO₂ 296.12 Single bromine at position 4; similar ester functionality .
Ethyl 6-bromo-3-methyl-2,7-dioxo-3H-naphthoquinoline-1-carboxylate Br (6), COOEt (1), CH₃ (3), O (2,7) C₁₇H₁₂BrNO₄ 386.19 Additional keto groups and methyl substituent alter electronic properties .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), OH (4), COOEt (3) C₁₂H₁₀BrNO₃ 312.12 Hydroxyl group enhances polarity and hydrogen-bonding capacity .

Structural and Functional Differences

Bromination Position: this compound’s dual bromine atoms at positions 3 and 7 likely increase steric hindrance compared to mono-brominated analogs like ethyl 4-bromoquinoline-2-carboxylate . This could affect its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, ethyl 6-bromo-3-methyl-2,7-dioxo-3H-naphthoquinoline-1-carboxylate () features a fused naphthoquinoline system, which may confer distinct optical properties due to extended conjugation.

Functional Group Variations: The amino group in ethyl 3-amino-7-bromoquinoline-2-carboxylate () provides a site for further derivatization (e.g., acylation), whereas the hydroxyl group in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () enhances solubility in polar solvents. this compound lacks such polar groups, suggesting lower aqueous solubility but higher lipophilicity.

Applications: Mono-brominated derivatives (e.g., ethyl 4-bromoquinoline-2-carboxylate) are common intermediates in medicinal chemistry for antimalarial or anticancer agents . this compound’s dual bromination may make it suitable for synthesizing polymers or ligands in catalysis, where heavy atoms improve X-ray diffraction quality .

Research Findings and Limitations

  • Synthetic Challenges: Bromination at the 7-position of quinolines is less common due to electronic deactivation by the ester group. This may require specialized conditions (e.g., Lewis acid catalysis) compared to bromination at the 4- or 6-positions .
  • Its analogs in and highlight ethyl acetate-extracted compounds with antifungal properties, but these are structurally distinct.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 3,7-dibromoquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a quinoline precursor. Key reagents include brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C . Optimization requires monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. For regioselective bromination at the 3- and 7-positions, steric and electronic factors must be controlled through temperature gradients .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, aromatic protons in the 7–8.5 ppm range) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C12H10Br2NO2\text{C}_{12}\text{H}_{10}\text{Br}_2\text{NO}_2, expected m/zm/z ~377.9) .
  • X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement and validates regiochemistry (software: SHELX ).

Q. How does the ester group at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing ester group enhances electrophilicity at adjacent positions (3 and 4), facilitating nucleophilic attack. For example, amination at the 3-position occurs via SNAr\text{S}_N\text{Ar} with NH3_3/EtOH at 60°C, while the 7-position bromine remains inert under mild conditions . Kinetic studies (monitored by 1H^1\text{H}-NMR) can differentiate substitution rates.

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in bromination reactions of quinoline derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates Fukui indices to identify electrophilic sites. Basis sets like 6-311G(d,p) model bromine’s electron-withdrawing effects. For this compound, simulations show higher electron density at the 3- and 7-positions, aligning with experimental outcomes . Compare Mulliken charges with experimental substituent effects to resolve contradictions .

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by heavy atoms like bromine?

  • Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies include:

  • Using Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) for better penetration .
  • Refinement with SHELXL’s extinction and absorption corrections .
  • Validate thermal displacement parameters (ADPs) to distinguish disorder from static anisotropy .

Q. What analytical approaches address contradictions in reaction yields between structurally similar quinoline derivatives?

  • Methodological Answer :

  • Comparative Kinetic Studies : Use HPLC to track byproduct formation (e.g., debromination or ester hydrolysis) .
  • Steric Maps : Overlay crystallographic data of analogs (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate vs. Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate ) to identify steric hindrance differences.
  • DFT Transition State Analysis : Model activation energies for competing pathways (e.g., bromination at 3 vs. 4 positions) .

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